molecular formula C28H27FN2O4 B2434022 7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 921062-33-1

7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2434022
CAS No.: 921062-33-1
M. Wt: 474.532
InChI Key: QVPJJYGIWULUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS 903189-77-5) is a synthetic coumarin derivative designed for advanced research, particularly in the field of neuroscience and central nervous system (CNS) drug discovery . This compound belongs to a class of molecules where a coumarin core is strategically linked to an N-arylpiperazine moiety via a flexible ethoxy linker . This specific structural motif is found in ligands targeting serotonin receptors (5-HT), especially the 5-HT 1A and 5-HT 2A subtypes . The 2-fluorophenyl group on the piperazine ring is a key feature known to influence binding affinity and selectivity for these G-protein coupled receptors (GPCRs) . The mechanism of action for this class of compounds typically involves the basic nitrogen atom of the piperazine forming a critical interaction with conserved acidic amino acids within the transmembrane domain of the target receptors, while the bulky coumarin group occupies the orthosteric binding pocket . Researchers value this compound for its potential as a chemical tool to study serotonin receptor function and its role in various neurological and psychiatric conditions. The synthetic route for this compound, as guided by literature, involves a multi-step process that may include the use of potassium carbonate and N,N-dimethylformamide, followed by a reaction with N-ethyl-N,N-diisopropylamine in ethanol . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

7-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O4/c1-33-21-8-6-20(7-9-21)24-19-35-27-18-22(10-11-23(27)28(24)32)34-17-16-30-12-14-31(15-13-30)26-5-3-2-4-25(26)29/h2-11,18-19H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPJJYGIWULUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves several key steps, starting from saccharin derivatives. The process typically includes the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate, followed by purification through silica gel column chromatography. The resulting structure features a complex arrangement of piperazine and chromenone moieties that contribute to its biological properties .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing selectivity towards Gram-positive bacteria. Notably, it demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis.
  • A bactericidal mechanism primarily targeting protein synthesis pathways, which subsequently inhibits nucleic acid and peptidoglycan production .

2. Antibiofilm Activity

The compound also displays potent antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) is reported as follows:

  • MRSA : MBIC 62.216–124.432 μg/mL
  • Staphylococcus epidermidis (SE) : MBIC 31.108–62.216 μg/mL

These values indicate that the compound is effective in disrupting biofilm formation, which is crucial for treating chronic infections .

3. Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties:

  • It has shown cytotoxic effects in various cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231).
  • The combination of this compound with established chemotherapeutics like doxorubicin has resulted in a significant synergistic effect, enhancing overall efficacy while potentially reducing side effects .

The biological mechanisms underlying the activity of this compound involve multiple pathways:

  • Inhibition of Protein Synthesis : The primary mode of action against bacteria involves disrupting protein synthesis, leading to cell death.
  • Biofilm Disruption : By inhibiting quorum sensing pathways and reducing swarming motility in bacteria such as Pseudomonas aeruginosa, the compound effectively prevents biofilm formation.
  • Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through mitochondrial pathways, which is critical for its anticancer effects .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

  • A study demonstrated its efficacy against clinical isolates of MRSA, where it outperformed traditional antibiotics like ciprofloxacin in both MIC and MBIC assays.
  • Another investigation into its anticancer potential revealed that treatment with this compound led to a significant reduction in tumor growth in animal models when combined with standard chemotherapy .

Scientific Research Applications

Structural Characteristics

The structure of this compound features a chromenone backbone with a piperazine moiety, which is known for enhancing biological activity through various mechanisms, including receptor binding and enzyme inhibition.

Anticancer Activity

Research has indicated that derivatives of piperazine, including those similar to the target compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with piperazine moieties can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), SK-LU-1 (lung cancer), and HepG2 (liver cancer) . The presence of the fluorophenyl group is believed to enhance the lipophilicity and receptor affinity of these compounds, contributing to their anticancer efficacy.

Neuropharmacological Effects

The piperazine structure is also associated with neuropharmacological effects. Compounds containing this moiety have been studied for their potential as anxiolytics and antidepressants. The specific substitution pattern on the piperazine ring can modulate the binding affinity to serotonin and dopamine receptors, which are critical targets in treating mood disorders .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleoside metabolism and have implications in cancer therapy . The structure-activity relationship (SAR) studies suggest that modifications to the piperazine or chromenone moieties can significantly affect enzyme inhibition potency.

Study 1: Anticancer Efficacy

In a study evaluating Mannich bases derived from piperazine, compounds similar to 7-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 2 μg/mL against MCF-7 cells, suggesting potent anticancer activity .

Study 2: Neuropharmacological Screening

Another study focused on the neuropharmacological profile of piperazine derivatives showed that modifications at the 4-position of the phenyl ring could enhance serotonin receptor binding affinity. This suggests that similar modifications in our target compound could lead to improved anxiolytic or antidepressant effects .

Q & A

Q. How do crystallographic data resolve discrepancies between computational and experimental LogP values?

  • Methodological Answer :
  • Crystal Packing Analysis : Hydrophobic interactions (e.g., fluorophenyl packing) reduce solvent-accessible surface area, explaining lower experimental LogP vs. calculated values .
  • Molecular Dynamics Simulations : Solvation free energy calculations (MM-PBSA) align with experimental LogP when crystal lattice effects are modeled .

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